molecular formula C14H17NO5 B4847900 diethyl 5-(acetylamino)isophthalate

diethyl 5-(acetylamino)isophthalate

Cat. No.: B4847900
M. Wt: 279.29 g/mol
InChI Key: GQGJBVXVIMKFDA-UHFFFAOYSA-N
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Description

Diethyl 5-(acetylamino)isophthalate is an organic compound that belongs to the class of isophthalates It is characterized by the presence of an acetylamino group attached to the isophthalate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 5-(acetylamino)isophthalate typically involves the acetylation of diethyl 5-aminoisophthalate. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the acetylamino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isophthalates with various functional groups.

Scientific Research Applications

Diethyl 5-(acetylamino)isophthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of diethyl 5-(acetylamino)isophthalate involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

  • Dimethyl 5-(acetylamino)isophthalate
  • Diethyl 5-aminoisophthalate
  • Dimethyl 5-aminoisophthalate

Comparison: Diethyl 5-(acetylamino)isophthalate is unique due to its specific acetylamino substitution, which imparts distinct chemical and biological properties. Compared to its dimethyl counterpart, the diethyl ester may exhibit different solubility and reactivity profiles. The presence of the acetylamino group also differentiates it from the parent aminoisophthalate compounds, potentially enhancing its interactions with biological targets.

Properties

IUPAC Name

diethyl 5-acetamidobenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-4-19-13(17)10-6-11(14(18)20-5-2)8-12(7-10)15-9(3)16/h6-8H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGJBVXVIMKFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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